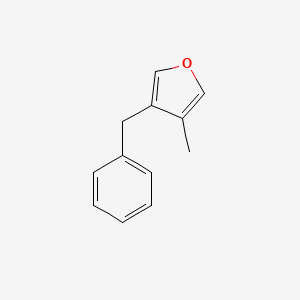

3-Benzyl-4-methylfuran

Description

3-Benzyl-4-methylfuran is a substituted furan derivative characterized by a benzyl group at the 3-position and a methyl group at the 4-position of the furan ring. This compound is synthesized via rhodium-catalyzed cycloisomerization of substrates containing phenyl and vinyl groups. The reaction employs [Rh(cod)(MeCN)₂]BF₄ (2 mol%) and dppp (2 mol%) in 1,4-dioxane at 100°C for 16 hours, achieving a yield of 33% under standard conditions . The addition of acetic acid as a co-catalyst enhances the yield to 64%, demonstrating its critical role in optimizing the reaction . The proposed mechanism involves Rh(III)-H intermediate formation, β-hydride elimination, and double-bond isomerization, leading to stereoselective product formation (54% D in deuterium-labeling experiments) .

Properties

CAS No. |

73186-39-7 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-benzyl-4-methylfuran |

InChI |

InChI=1S/C12H12O/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |

InChI Key |

AATRESGQQDTFIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyl-4-methylfuran can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methylfuran with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the benzylated product.

Industrial Production Methods: In an industrial setting, the synthesis of 3-Benzyl-4-methylfuran may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other green chemistry principles can be employed to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-4-methylfuran undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl positions, leading to a variety of substituted furans.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.

Substitution: Lewis acids like aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.

Major Products:

Oxidation: Formation of furanones or other oxygenated compounds.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-Benzyl-4-methylfuran is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, derivatives of 3-Benzyl-4-methylfuran are investigated for their potential as bioactive compounds. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: Pharmaceutical research explores the potential of 3-Benzyl-4-methylfuran derivatives as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry: In the industrial sector, 3-Benzyl-4-methylfuran is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methylfuran and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

Substituents significantly influence furan reactivity:

- Electrophilic Substitution : Methyl groups (electron-donating) direct electrophiles to the 5-position, while benzyl groups (moderately electron-withdrawing due to conjugation) may alter regioselectivity .

- Catalytic Hydrogenation : The benzyl group may hinder hydrogenation of the furan ring compared to less bulky analogs.

highlights that substrates with ethynyl or vinyl groups undergo similar cycloisomerization but with varied yields (e.g., 41% for a vinyl-substituted analog), suggesting steric and electronic effects on catalytic efficiency .

Physicochemical Properties

While experimental data (e.g., melting point, solubility) for 3-Benzyl-4-methylfuran are absent in the provided evidence, computational methods (e.g., B3LYP/6-31G(d,p) in ) could predict properties like dipole moment or Mulliken charges. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.